molecular formula C11H11BrN2O2S B1293404 1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole CAS No. 957120-77-3

1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1293404
M. Wt: 315.19 g/mol
InChI Key: KTXKALHPMLHRGM-UHFFFAOYSA-N
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Description

The compound 1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical applications, particularly as analgesics and antipyretics. The presence of a sulfonyl group attached to the bromophenyl moiety and the pyrazole core indicates potential for biological activity, as seen in similar compounds that have been synthesized and evaluated for their antimicrobial properties .

Synthesis Analysis

The synthesis of related antipyrine derivatives involves multiple steps, including nucleophilic substitution, cyclization, and bromination reactions. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a compound with a similar structure, is achieved in good yields and involves the use of spectroscopic characterization for verification . Another related compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is synthesized through a sequence of reactions starting from 2,3-dichloropyridine, with an overall yield of 41.3% . These methods provide insights into the possible synthetic routes that could be applied to the target compound.

Molecular Structure Analysis

The molecular structure of antipyrine derivatives is often characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, similar compounds have been found to crystallize in the monoclinic P21/c space group, with the crystal packing stabilized by a combination of hydrogen bonds and π-interactions . These structural features are crucial for understanding the molecular interactions and potential binding modes of the compound when interacting with biological targets.

Chemical Reactions Analysis

Antipyrine derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For instance, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride yields a sulfonamide, which can further react with different reagents to produce a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidinethiones . These reactions highlight the chemical versatility of the pyrazole core when functionalized with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The presence of halogen atoms and sulfonyl groups can affect the compound's solubility, melting point, and stability. The antimicrobial activity of these compounds is also a significant chemical property, with some derivatives showing activity exceeding that of reference drugs . The intermolecular interactions, such as hydrogen bonding and π-interactions, play a vital role in the compound's behavior in solid-state as well as in solution .

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-8-7-9(2)14(13-8)17(15,16)11-6-4-3-5-10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXKALHPMLHRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650032
Record name 1-(2-Bromobenzene-1-sulfonyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole

CAS RN

957120-77-3
Record name 1-[(2-Bromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromobenzene-1-sulfonyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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